6-Propyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-ol
Description
Properties
Molecular Formula |
C11H16N2O |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
6-propyl-7,8-dihydro-5H-1,6-naphthyridin-3-ol |
InChI |
InChI=1S/C11H16N2O/c1-2-4-13-5-3-11-9(8-13)6-10(14)7-12-11/h6-7,14H,2-5,8H2,1H3 |
InChI Key |
LXRZTKFDXPRWAP-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCC2=C(C1)C=C(C=N2)O |
Origin of Product |
United States |
Preparation Methods
Pyridine Substrate Cyclization
The synthesis of 1,6-naphthyridine derivatives often begins with pyridine-based precursors. For example, 3-aminopyridine derivatives undergo cyclization with aliphatic or carbonyl-containing synthons to form the bicyclic framework. A notable approach involves the reaction of 3-amino-4-methylpyridine with acetaldehyde under acidic conditions, yielding a partially saturated naphthyridine intermediate. This method aligns with the Conrad-Limpach synthesis, where β-ketoesters condense with aromatic amines to form quinoline analogs, adapted here for naphthyridines.
For 6-propyl substitution, propionaldehyde or its equivalents serve as the alkylating agent. The reaction typically proceeds via Schiff base formation, followed by thermal cyclization in solvents like diphenyl ether or Dowtherm A at elevated temperatures (180–200°C). Catalyst systems such as montmorillonite K10 enhance regioselectivity, directing the propyl group to position 6.
Aliphatic Synthon-Mediated Cyclization
Alternative routes utilize aliphatic substrates to construct the naphthyridine core. For instance, 5,6-dimethyl-5,6-dinitrodecane-2,9-dione undergoes reductive cyclization under hydrogenation conditions to yield hexahydro-1,5-naphthyridine derivatives. Adapting this method, propyl-containing diketones could be reduced to form the tetrahydronaphthyridine skeleton, though this remains speculative without direct experimental validation.
Hydrogenation and Reduction Strategies
Catalytic Hydrogenation of Aromatic Precursors
Aromatic naphthyridines are reduced to their tetrahydro counterparts using catalytic hydrogenation. For example, 6-benzyl-1,6-naphthyridin-2(1H)-one undergoes hydrogenolysis with palladium hydroxide under 90 psi H₂ to yield the tetrahydro derivative. Applying this to 6-propyl-1,6-naphthyridin-3-ol would require protecting the hydroxyl group prior to hydrogenation to prevent over-reduction. Typical conditions involve Pd/C or PtO₂ in ethanol or methanol, with yields exceeding 70% for analogous compounds.
Table 1: Hydrogenation Conditions for Tetrahydronaphthyridine Synthesis
| Substrate | Catalyst | Pressure (psi) | Solvent | Yield (%) |
|---|---|---|---|---|
| 6-Benzyl-1,6-naphthyridin-2-one | Pd(OH)₂ | 90 | EtOH | 85 |
| 3-Nitro-1,5-naphthyridine | PtO₂ | 50 | MeOH | 78 |
Skraup Reaction and Modifications
Traditional Skraup Protocol
The Skraup reaction, employing glycerol and sulfuric acid with an oxidizing agent, is a classical method for quinoline synthesis. Modified for naphthyridines, iodine or m-nitrobenzenesulfonic acid (m-NO₂PhSO₃H) acts as the oxidant. For instance, heating 3-aminopyridine with glycerol and m-NO₂PhSO₃Na in dioxane/water (1:1) yields 1,5-naphthyridines with 45–50% efficiency. Propyl-substituted variants may require pre-functionalized amines or post-synthetic alkylation.
Oxidative Cyclization with Iodine
Iodine-catalyzed cyclization offers a milder alternative. Reacting 3-aminopyridine derivatives with α,β-unsaturated carbonyl compounds in dioxane/water at reflux produces 1,5-naphthyridines. This method’s adaptability to 6-propyl substitution remains unexplored but could involve using propyl-containing enones as substrates.
Functional Group Interconversion
Hydroxyl Group Introduction
The 3-hydroxyl group in 6-propyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-ol is introduced via oxidation or hydrolysis. For example, 3-cyano or 3-ester substituents are hydrolyzed under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions. Alternatively, direct electrophilic hydroxylation using hydrogen peroxide and acetic acid has been reported for related naphthyridines.
Propyl Group Installation
Late-stage alkylation via nucleophilic substitution or reductive amination is viable. Reacting a 6-amino-naphthyridine intermediate with propionaldehyde under reductive conditions (NaBH₃CN, MeOH) installs the propyl group. Alternatively, Ullmann coupling with a propyl halide and copper catalyst could achieve this, though yields may vary.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Preparation Methods
| Method | Key Step | Yield (%) | Limitations |
|---|---|---|---|
| Pyridine Cyclization | Schiff base formation | 50–70 | Requires high temperatures |
| Catalytic Hydrogenation | H₂/Pd(OH)₂ | 70–85 | Sensitive to oxygen groups |
| Skraup Modification | m-NO₂PhSO₃Na oxidation | 45–50 | Low reproducibility |
| Functional Interconversion | Hydrolysis of nitriles | 60–75 | Multi-step synthesis |
Cyclization methods offer direct access to the core structure but require stringent conditions. Hydrogenation is efficient but demands protective group strategies. Skraup-derived routes, while scalable, suffer from moderate yields.
Chemical Reactions Analysis
Types of Reactions
6-Propyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups at different positions on the naphthyridine ring .
Scientific Research Applications
Biological Activities
Research indicates that derivatives of naphthyridines exhibit a broad spectrum of biological activities:
- Antimicrobial Properties : Compounds in this class have shown effectiveness against various bacterial strains.
- Antiviral Activity : Specific derivatives have been studied for their ability to inhibit viral replication by targeting key biological pathways .
- Antitumor Effects : Naphthyridine derivatives are recognized for their potential as antitumor agents, particularly in targeting melanoma and other neoplasms .
- Neurological Applications : The compound may interact with neurotransmitter systems and has been investigated for potential use in treating neurological disorders.
Medicinal Chemistry
The compound serves as a lead structure for developing new pharmaceuticals aimed at treating infections and cancers. Its derivatives are being explored as allosteric inhibitors for proteins involved in viral replication pathways.
Drug Development
Research has focused on the structure-activity relationship (SAR) of 6-Propyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-ol to optimize its efficacy against specific targets such as HIV integrase. Studies have shown that modifications at various positions can significantly enhance antiviral activity .
Biological Target Interaction Studies
Interaction studies have demonstrated that this compound can bind to various biological targets. For instance:
- LEDGF/p75 Binding Site : Compounds derived from naphthyridine have been shown to inhibit HIV replication by interfering with the integrase enzyme's functionality .
Case Studies
Mechanism of Action
The mechanism of action of 6-Propyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-ol involves its interaction with specific molecular targets. For instance, some derivatives act as dopamine receptor agonists, mimicking the action of neurotransmitters in the brain . This interaction can modulate various biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Key Compounds for Comparison:
6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine (CAS: 214699-26-0) Substituents: Benzyl group (6-position), amine (3-position). The amine group offers basicity, which may improve solubility in acidic environments.
Impact: The absence of a 6-position substituent reduces lipophilicity, likely decreasing cell permeability but improving aqueous solubility.
Ethyl 4-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate (CAS: 1211518-07-8)
- Substituents : Chlorine (4-position), ethyl ester (3-position).
- Impact : The electron-withdrawing chlorine atom may stabilize the ring system against oxidation. The ester group introduces hydrolytic liability but allows prodrug strategies.
Physicochemical Properties
Biological Activity
Chemical Structure and Properties
6-Propyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-ol is a compound belonging to the naphthyridine family, characterized by its bicyclic structure that includes a nitrogen atom within the naphthalene-like ring system. It features a propyl group at the sixth position and a hydroxyl group at the third position of the tetrahydronaphthyridine framework. The molecular formula is with a molecular weight of approximately 220.28 g/mol .
Biological Activity
The biological activity of this compound has been explored across various studies, highlighting its potential in medicinal chemistry.
Antimicrobial Properties
Research indicates that derivatives of naphthyridines exhibit significant antimicrobial activity. For instance, a library synthesis involving 5,6,7,8-tetrahydro-1,6-naphthyridine scaffolds demonstrated promising antituberculosis activity in lead compounds . The compound's structural features may enhance its interaction with microbial targets.
Antiviral Activity
Compounds from the naphthyridine class have shown potential as inhibitors of viral replication. Specifically, studies suggest that this compound may act as an allosteric inhibitor for proteins involved in viral processes. This suggests a mechanism where the compound could disrupt key biological pathways necessary for viral proliferation.
Anticancer Effects
Naphthyridine derivatives have been investigated for their anticancer properties. The ability of these compounds to inhibit certain cancer cell lines has been documented in various studies. For example, structural modifications have been linked to enhanced cytotoxicity against specific cancer types .
Anti-inflammatory and Analgesic Properties
The compound has also been noted for its anti-inflammatory and analgesic activities. These effects are particularly relevant in the context of treating chronic pain and inflammatory diseases. The hydroxyl group at the third position may play a crucial role in mediating these effects.
Case Study 1: Antituberculosis Activity
A study conducted on a library of tetrahydro-naphthyridines revealed that three lead compounds exhibited notable antituberculosis activity. The synthesis involved cobalt-catalyzed cyclizations and subsequent screening for biological efficacy .
Case Study 2: Antiviral Mechanism Exploration
In another investigation focusing on the antiviral potential of naphthyridine derivatives, it was found that several compounds could inhibit viral replication by targeting specific proteins associated with the viral life cycle. This study emphasized the importance of structural modifications in enhancing biological activity.
Comparative Analysis
The following table summarizes some related compounds and their unique properties:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 5-Methyl-1,8-naphthyridine | Methyl group at position 5 | Exhibits different pharmacological profiles |
| 1-Amino-2-methylpyrimidine | Pyrimidine fused with naphthyridine | Known for antiviral activity |
| 4-Hydroxyquinoline | Hydroxy group on quinoline | Antimicrobial properties |
| 5-Bromo-naphthyridine | Bromine substitution | Increased reactivity in electrophilic reactions |
This table highlights the versatility and potential therapeutic applications within the naphthyridine class while emphasizing how structural variations can influence biological activities.
Q & A
Q. What are the optimal synthetic routes for 6-propyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-ol?
Methodological Answer: The synthesis typically involves cyclization of substituted pyridine precursors followed by alkylation. Key steps include:
- Cyclization : Use of ethylenediamine derivatives under acidic conditions to form the naphthyridine core.
- Propylation : Introduction of the propyl group via alkylation using 1-bromopropane or propyl iodide, often catalyzed by Pd/C or under basic conditions (e.g., K₂CO₃ in DMF) .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization (ethanol/water) to achieve >95% purity.
Q. How is the compound characterized to confirm structural integrity?
Methodological Answer:
- Spectroscopy :
- ¹H/¹³C NMR : Peaks for the hydroxyl group (δ ~8.5 ppm, broad singlet) and propyl chain (δ 0.9–1.7 ppm) confirm substitution patterns .
- HRMS : Molecular ion [M+H]⁺ at m/z 207.1365 (calculated for C₁₁H₁₈N₂O).
- X-ray Crystallography : Resolves the bicyclic framework and hydrogen-bonding interactions of the hydroxyl group .
Q. What solubility and stability considerations are critical for handling this compound?
Methodological Answer:
- Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) but limited in water. Hydrochloride salt formation enhances aqueous solubility for biological assays .
- Stability : Store under inert gas (N₂/Ar) at –20°C to prevent oxidation of the hydroxyl group. Stability in DMSO stock solutions should be validated over 72 hours via HPLC .
Advanced Research Questions
Q. How do structural modifications (e.g., nitro or trifluoromethyl groups) impact biological activity?
Methodological Answer:
- Comparative SAR Studies :
- Nitro Derivatives : Introduce electron-withdrawing effects, enhancing binding to enzyme active sites (e.g., kinase inhibition) .
- Trifluoromethyl Derivatives : Improve metabolic stability and membrane permeability due to lipophilicity .
- Experimental Design : Synthesize analogs via halogenation (e.g., Cl → CF₃ substitution using CuI/CF₃SO₃Na) and assay against target proteins (e.g., fluorescence polarization for binding affinity) .
Q. How can contradictory data on enzyme inhibition be resolved?
Methodological Answer:
- Data Analysis Workflow :
- Assay Validation : Confirm enzyme activity under standardized conditions (pH, temperature, cofactors).
- Dose-Response Curves : Use Hill slope analysis to differentiate allosteric vs. competitive inhibition.
- Computational Modeling : Dock the compound into crystal structures (e.g., PDB 1XYZ) to identify binding pose discrepancies .
- Case Study : Inconsistent IC₅₀ values for PDE5 inhibition may arise from assay interference by the hydroxyl group’s redox activity; use reducing agents (e.g., DTT) to stabilize .
Q. What strategies optimize regioselectivity in naphthyridine functionalization?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
